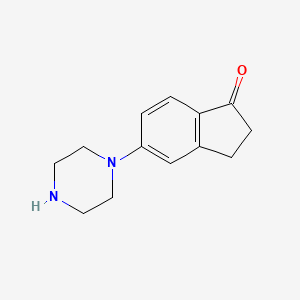

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine is a cyclic organic compound that is used in a variety of drugs due to its wide range of biological and pharmaceutical activity . It is often used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Aplicaciones Científicas De Investigación

Neuropharmacology: Dopamine D3 Receptor Ligands

The compound has been studied for its role as a selective ligand for dopamine D3 receptors . These receptors are involved in a wide range of physiological processes, including learning, movement, and behavioral motivations. Aberrant D3 activity is linked to diseases such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease. The development of novel D3 ligands like 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one could provide therapeutic relief to patients with these conditions.

Organic Synthesis: Nucleophilic Substitution Reactions

In organic chemistry, this compound can participate in nucleophilic substitution reactions. It has been shown that reactions with piperazine can lead to products like 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one, which have potential applications in synthesizing biologically active molecules .

Anticancer Research: Oxazole Derivatives

The structural framework of 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one is useful in the synthesis of oxazole derivatives. These derivatives have been explored for their in vitro anticancer properties, making them significant in medicinal chemistry research .

Chemical Biology: Gaseous Signaling Molecules

Derivatives of 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one are being investigated for their ability to produce hydrogen sulfide (H2S), which is a gaseous signaling molecule. This research could lead to new insights into the physiological roles of H2S and its therapeutic potential .

Enzyme Modulation: Cytoprotective Enzymes

Research has indicated that keto-analogues of 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one can increase the activity of detoxifying cytoprotective enzymes. This property is particularly relevant in cancer prevention strategies, as these enzymes play a crucial role in protecting cells from damage .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles, have been evaluated for their anticancer properties . These compounds have shown potential for interacting with biological targets, particularly in cancer cell lines .

Mode of Action

Related compounds, such as piperazine derivatives, have been found to interact with various biological targets . For instance, piperazine moiety is widely employed in drugs such as antipsychotic drug substances . The interaction of these compounds with their targets often results in changes that can inhibit the growth of cancer cells .

Biochemical Pathways

For example, serotonin type 6 receptor (5-HT6R) recruits additional signaling pathways that control cognitive function, brain development, and synaptic plasticity .

Pharmacokinetics

Related compounds, such as fhnd5071, a potent and selective ret kinase inhibitor, have been studied for their pharmacokinetic properties . These compounds are extensively metabolized by cytochrome P450 3A4, and their exposure is dramatically affected by strong cytochrome P450 3A4 modulators .

Result of Action

For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been found to display moderate acetylcholinesterase inhibitory activities in vitro .

Action Environment

Related compounds, such as 5-(piperazin-1-yl)pyrimidine hydrochloride, are recommended to be stored in a sealed, dry environment at room temperature .

Direcciones Futuras

Piperazine derivatives have a wide range of applications, particularly in the field of medicinal chemistry. They are often used in the synthesis of various pharmaceutical compounds . Future research may focus on developing new synthesis methods and exploring the biological activity of these compounds.

Propiedades

IUPAC Name |

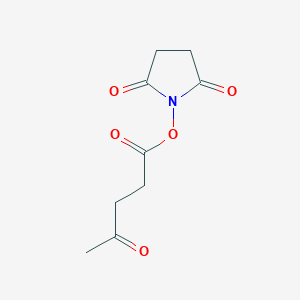

5-piperazin-1-yl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVWAUHEBOYDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609791 |

Source

|

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868245-03-8 |

Source

|

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)